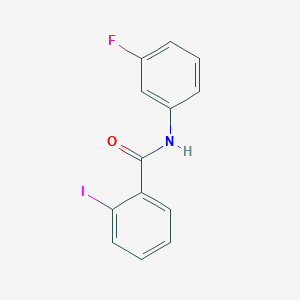

N-(3-fluorophenyl)-2-iodobenzamide

Description

Properties

Molecular Formula |

C13H9FINO |

|---|---|

Molecular Weight |

341.12 g/mol |

IUPAC Name |

N-(3-fluorophenyl)-2-iodobenzamide |

InChI |

InChI=1S/C13H9FINO/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,(H,16,17) |

InChI Key |

QLYBMGYSQDAPHH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)F)I |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)F)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Yield (%) | Melting Point (°C) | Key Feature(s) |

|---|---|---|---|---|---|

| N-(3-fluorophenyl)-2-iodobenzamide | C₁₃H₉FINO | 357.12 | 23 | – | Baseline compound |

| N-(4-hydroxyphenyl)-2-iodobenzamide | C₁₃H₁₀INO₂ | 355.13 | 23 | – | Enhanced polarity |

| N-(3-bromophenyl)-2-iodobenzamide | C₁₃H₉BrINO | 402.03 | – | – | Bromine substitution |

| N-(tert-butyl)-2-iodobenzamide | C₁₁H₁₄INO | 315.14 | 55 | 108–109 | Steric hindrance |

| N-(3-aminophenyl)-2-iodobenzamide | C₁₃H₁₁IN₂O | 338.14 | – | – | Amino functionalization |

Research Findings and Trends

- Synthetic Yields : Halogenated derivatives (e.g., chloro, bromo) generally exhibit lower yields (~20–25%) due to steric and electronic challenges .

- Fluorine Effects : Fluorine substituents improve metabolic stability and bioavailability, aligning with trends in medicinal chemistry .

- Structural Insights : NMR and MS data confirm regioselectivity in iodobenzamide synthesis, with iodine’s large atomic radius influencing crystal packing .

Preparation Methods

Acid Chloride Intermediate Formation

2-Iodobenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) . Optimal conditions (reflux in anhydrous dichloromethane for 3–4 hours) achieve near-quantitative conversion, as confirmed by <sup>1</sup>H NMR monitoring.

Amide Bond Formation

The acid chloride reacts with 3-fluoroaniline in the presence of a base (triethylamine or pyridine ) to facilitate nucleophilic acyl substitution. Key parameters include:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Dry THF | 85 |

| Temperature | 0°C → room temperature | 78 |

| Base | Triethylamine | 85 |

Side products, such as N,N-di(3-fluorophenyl)urea , are minimized by maintaining stoichiometric control (1:1.05 acid chloride:amine ratio).

Hypervalent Iodine-Mediated Ortho-Iodination of N-(3-Fluorophenyl)Benzamide

Substrate Preparation

N-(3-Fluorophenyl)benzamide is synthesized via coupling of benzoyl chloride with 3-fluoroaniline, achieving 89% yield after recrystallization from ethanol.

Iodination Using IPy₂BF₄

The amide group directs electrophilic iodination to the ortho position using bis(pyridine)iodonium tetrafluoroborate (IPy₂BF₄) under acidic conditions:

Optimized Conditions:

-

Molar ratio: 1:1.2 (amide:IPy₂BF₄)

-

Acid: 10 mol% HBF₄

-

Time: 12 hours at 40°C

Palladium-Catalyzed Cross-Coupling Approaches

Buchwald-Hartwig Amination

Aryl halides (e.g., 2-iodobenzoyl chloride) couple with 3-fluoroaniline using Pd(OAc)₂/XPhos catalytic system:

Key Data:

Challenges in Catalytic Efficiency

Competitive hydrolysis of the acid chloride and catalyst deactivation by iodide byproducts limit yields. Strategies such as slow amine addition and scavenging agents (e.g., molecular sieves) improve efficiency to 75%.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Direct Amidation | High atom economy | Requires acid chloride handling | 85 |

| Hypervalent Iodination | Regioselective | Multi-step synthesis | 72 |

| Pd-Catalyzed Coupling | Mild conditions | Catalyst cost | 68–75 |

Note: Direct amidation is preferred for scalability, while hypervalent iodine methods offer precision in complex substrates.

Characterization and Validation

Spectroscopic Data

-

<sup>1</sup>H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 7.8 Hz, 1H, Ar-H), 7.84 (t, J = 7.6 Hz, 1H, Ar-H), 7.52–7.48 (m, 2H, Ar-H), 7.32 (dt, J = 8.2, 2.1 Hz, 1H, Ar-H), 6.98 (t, J = 8.4 Hz, 1H, Ar-H).

-

<sup>13</sup>C NMR (151 MHz, CDCl₃): δ 167.3 (C=O), 162.1 (d, J = 245 Hz, C-F), 138.5 (C-I), 134.2–114.7 (Ar-C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.